![molecular formula C22H16Cl2N2O3 B2637712 3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one CAS No. 866152-88-7](/img/structure/B2637712.png)

3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

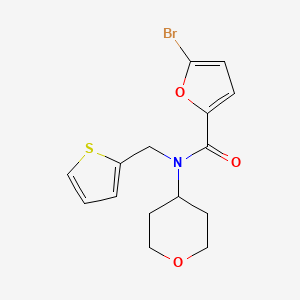

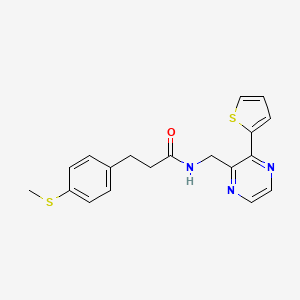

The compound “3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one” is a chemical substance with the molecular formula C22H16Cl2N2O3 . It is a complex organic compound that contains several functional groups, including a benzyl group, a dichlorobenzyl group, and an oxadiazolone group .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H16Cl2N2O3 . It contains a benzyl group attached to the 3-position of an oxadiazolone ring, and a dichlorobenzyl group attached to the phenyl group at the 5-position of the same ring .Aplicaciones Científicas De Investigación

Versatile Condensing Agent in Synthesis

3-Benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one is related to a class of compounds that have been identified as useful condensing agents in chemical syntheses. Compounds like 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] have shown effectiveness in the one-pot preparation of amides, esters, thiol esters, ureas, and carbonates under mild conditions. This indicates potential applications of related 1,3,4-oxadiazoles in creating high-molecular-weight polyamides and polyureas (Saegusa, Watanabe, & Nakamura, 1989).

Photoluminescent Properties

Another significant area of research involving these compounds focuses on their photoluminescent properties. Studies on 1,3,4-oxadiazole derivatives, such as the synthesized series Ch-OXD-n and Me-OXD-n, have demonstrated wide mesomorphic temperature ranges and strong blue fluorescence emissions with good photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010). This suggests potential applications in the field of photoluminescence and materials science.

Application in Electronic Devices

Related 1,3,4-oxadiazole compounds have been explored for their applications in electronic devices. For instance, certain oxadiazole derivatives have been reported to function well as electron-transporting materials, potentially enhancing the efficiency of light-emitting diodes (LEDs). This is evidenced by the synthesis and characterization of various 1,3,4-oxadiazole derivatives showing promising results in electroluminescent devices (Zhang, Tang, Zhang, Li, & Tian, 2007).

Antimicrobial Activity

Some derivatives of 1,3,4-oxadiazole, closely related to the compound , have been synthesized and evaluated for their antimicrobial activity. This includes the examination of their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating potential medicinal applications (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Corrosion Inhibition

Additionally, related oxadiazole derivatives have been investigated for their potential in corrosion inhibition. Studies on compounds like 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione have demonstrated effectiveness in inhibiting corrosion on mild steel, suggesting applications in materials science and industrial processes (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Propiedades

IUPAC Name |

3-benzyl-5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2O3/c23-18-9-6-17(20(24)12-18)14-28-19-10-7-16(8-11-19)21-25-26(22(27)29-21)13-15-4-2-1-3-5-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTJAIPHPNWQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)OC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2637631.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide](/img/structure/B2637638.png)

![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)

![4-[[2-[(4-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2637647.png)